Microcephalin
Description
Structure
2D Structure
Properties
CAS No. |
5945-43-7 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aR,4aR,5R,8S,8aR,9aR)-5,8-dihydroxy-5,8a-dimethyl-3-methylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O4/c1-8-9-6-11-14(2,7-10(9)19-13(8)17)12(16)4-5-15(11,3)18/h9-12,16,18H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-/m1/s1 |
InChI Key |
PHYFACKULSRHQU-OYFKMHTJSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]([C@]2([C@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O)O |
Canonical SMILES |
CC1(CCC(C2(C1CC3C(C2)OC(=O)C3=C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Bacterial Expression Systems
Escherichia coli is frequently used for initial overexpression due to its rapid growth and cost-effectiveness. However, the lack of eukaryotic post-translational machinery limits its utility for full-length this compound. Truncated variants, such as the C-terminal BRCT domains (residues 539–835), have been successfully expressed in E. coli BL21(DE3) strains using pET vectors. Induction with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16 hours yields soluble protein, which is purified via nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
Mammalian Cell Culture Systems
For full-length this compound, mammalian systems like HEK293T and HeLa cells are preferred. Transient transfection with plasmids such as pcDNA3.1-MCPH1-FLAG results in robust expression. A study demonstrated that 48-hour post-transfection, cells lysed in radioimmunoprecipitation assay (RIPA) buffer yield this compound detectable by Western blot using anti-FLAG antibodies. Notably, co-expression with BRCA2 enhances protein stability, as this compound’s BRCT domains interact with BRCA2’s N-terminal region (residues 1–500).
Insect Cell Systems
Baculovirus-mediated expression in Sf9 insect cells provides higher yields for structural studies. This compound tagged with glutathione S-transferase (GST) is purified using glutathione-Sepharose beads, achieving ~90% purity. This system is ideal for producing milligram quantities required for crystallography.
Table 1: Comparison of Recombinant Expression Systems
| System | Yield (mg/L) | Purity (%) | Applications | Limitations |
|---|---|---|---|---|
| E. coli | 5–10 | 70–80 | Domain studies, binding assays | No post-translational modifications |
| HEK293T | 1–2 | 85–90 | Functional assays, co-IP | Low yield, high cost |
| Sf9 insect cells | 10–20 | 90–95 | Structural biology | Time-consuming optimization |
Endogenous this compound Extraction from Model Organisms
Murine Erythroid Progenitors
Recent work in Mcph1−/− mice identified tetraploid erythroid progenitors due to cytokinesis failure. Bone marrow cells are isolated from E14.5 embryos, and erythroblasts are enriched via CD71 magnetic sorting. Lysis in hypotonic buffer (10 mM Tris-HCl, 1.5 mM MgCl2) followed by sonication yields this compound for Western blot analysis.
Purification and Characterization Techniques
Affinity Chromatography
This compound’s BRCT domains bind phosphorylated peptides, enabling phospho-specific purification. Immobilized γH2AX peptides on agarose beads selectively capture this compound from nuclear extracts, as demonstrated in DNA damage studies.
Size-Exclusion Chromatography (SEC)
SEC on Superdex 200 columns resolves this compound oligomers. The protein elutes at a molecular weight corresponding to a dimer (≈150 kDa), consistent with its self-association via the N-terminal domain.
Mass Spectrometry (MS)
Liquid chromatography-tandem MS (LC-MS/MS) confirms post-translational modifications. Phosphorylation at Ser354 and Ser387 is critical for BRCA2 interaction, as mutations at these sites abolish binding.
Table 2: Key Biochemical Properties of this compound
| Property | Value | Method Used | Reference |
|---|---|---|---|
| Molecular Weight | 75 kDa (monomer) | SDS-PAGE, MS | |
| Isoelectric Point (pI) | 5.8 | 2D gel electrophoresis | |
| Oligomerization State | Dimer | SEC, crosslinking |
Challenges and Innovations in this compound Synthesis
Solubility Issues
Full-length this compound exhibits poor solubility in bacterial systems. Co-expression with molecular chaperones (GroEL-GroES) improves solubility by 40%, as shown in E. coli BL21-CodonPlus strains.
Post-Translational Modifications
Mammalian systems are essential for phosphorylation and ubiquitination studies. Treatment with okadaic acid (100 nM), a phosphatase inhibitor, preserves Ser/Thr phosphorylation, enabling functional assays.
Chemical Reactions Analysis
Phosphorylation-Dependent Binding to Cdc27
MCPH1 interacts with phosphorylated Cdc27 (a component of the anaphase-promoting complex/cyclosome, APC/C) via its tandem BRCT domains. This interaction is mediated by the phosphorylation of Cdc27 at Serine-821, which serves as a binding motif for MCPH1’s C-terminal BRCT domains .
Key Findings :
-
Structural Basis : The co-crystal structure of MCPH1 and pCdc27 reveals a direct interaction, with the BRCT domains recognizing the phosphopeptide motif .
-
Mutational Impact : Single-point mutations (e.g., S821A in Cdc27) disrupt the interaction, as shown by in vitro pulldown assays .
-
Cellular Role : This interaction links MCPH1 to APC/C function, influencing cell cycle progression .
Inhibition of Condensin II Activity
MCPH1 directly represses Condensin II’s chromatin association during interphase by binding to its NCAPG2 subunit. This interaction involves a conserved short linear motif (SLiM) in MCPH1’s central domain (residues 407–424) .
Key Findings :
-
Binding Affinity : Fluorescence polarization assays show a Kd of 0.64 ± 0.12 µM for MCPH1-Condensin II interaction .
-
Functional Impact : MCPH1 prevents premature chromatin condensation by blocking Condensin II’s ATPase activity stimulation by DNA .
-
Structural Dependency : The SLiM motif in MCPH1 is essential for binding, as demonstrated by mutational studies .
Telomeric Interaction with TRF2
MCPH1 associates with telomeres during S/G2 phases via its TBM domain (residues 322–342), binding to the TRFH domain of TRF2. This interaction peaks in S phase and promotes telomere replication .
Key Findings :
-
Cell Cycle Regulation : Co-immunoprecipitation and localization studies show cell cycle-dependent binding .
-
Structural Insights : Crystallography reveals a 2.15 Å resolution structure of the MCPH1 TBM–TRF2 TRFH complex .
-
Functional Role : Disruption of this interaction impairs telomere replication, linking MCPH1 to telomere maintenance .
Role in Cell Cycle Regulation and Chromosome Condensation
MCPH1 deficiency leads to premature chromosome condensation (PCC syndrome), highlighting its role in delaying chromatin compaction until mitosis . This involves interactions with centrosomal proteins (e.g., ASPM, CENPJ) and APC/C components to regulate mitotic progression .
Key Findings :
-
Mitotic Defects : MCPH1 depletion causes centrosome detachment and mitotic arrest .
-
Biochemical Pathway : MCPH1’s interaction with APC/C (via Cdc27) modulates cell cycle transitions .
-
Structural Basis : Centrosomal localization of MCPH1 isoforms (e.g., MCPH1(S)) correlates with mitotic rescue .
Scientific Research Applications
Microcephalin has several important applications in scientific research:
Neurodevelopmental Studies: This compound is studied to understand its role in brain development and the genetic basis of brain size differences among humans and other primates.
Cancer Research: Due to its role in DNA repair, this compound is investigated for its potential involvement in cancer development and as a target for cancer therapies.
Evolutionary Biology: Researchers study the evolution of the this compound gene to understand how brain size and cognitive abilities have evolved in humans and other primates.
Genetic Disorders: This compound mutations are studied to understand the genetic basis of primary microcephaly and other related neurodevelopmental disorders.
Mechanism of Action
Microcephalin exerts its effects by regulating the proliferation and differentiation of neuroblasts during neurogenesis. It interacts with various molecular targets, including the BRCA2-RAD51 complex, to facilitate DNA repair and maintain genomic stability . This compound also plays a role in chromosome condensation and cell cycle regulation, which are essential for proper brain development .
Comparison with Similar Compounds
ASPM (Abnormal Spindle-like Microcephaly Associated)
- Structure : ASPM contains a calponin homology (CH) domain and multiple IQ motifs, unlike Microcephalin’s BRCT domains.
- Function : ASPM regulates mitotic spindle orientation in neural progenitor cells, ensuring symmetric cell division. Its overexpression disrupts chromosomal segregation, promoting aneuploidy in cancers .
- Expression in Cancer: ASPM mRNA and protein are overexpressed in glioblastoma, hepatocellular carcinoma, and epithelial ovarian cancer (EOC), correlating with tumor grade and poor prognosis . In EOC, cytoplasmic ASPM decreases with tumor stage in serous subtypes but increases in endometrioid subtypes, suggesting tissue-specific roles .
CDK5RAP2 (MCPH3)
- Structure : Contains γ-tubulin-binding domains for centrosome maturation.
- Function : Regulates centrosome cohesion and microtubule nucleation. Loss-of-function mutations impair neurogenesis, leading to microcephaly .
- Cancer Role: Unlike this compound, CDK5RAP2 is rarely implicated in carcinomas but is critical in maintaining chromosomal stability during neurodevelopment.
CENPJ (MCPH6)
- Structure : Centromere-associated protein with microtubule-stabilizing domains.
- Function : Essential for centriole duplication and spindle formation. Mutations cause microcephaly via disrupted mitotic fidelity .
- Cancer Role : Overexpression in breast cancer correlates with chemoresistance, contrasting with this compound’s tumor-suppressive role .
Expression Patterns in Cancer
Evolutionary and Mechanistic Divergence
- Positive Selection: this compound and ASPM both show signatures of positive selection in primates, but this compound’s selection predates the human-chimpanzee split, while ASPM’s selection is more recent . TUBGCP6, another microcephaly-related gene, also underwent positive selection, suggesting convergent evolution in brain size regulation .
- DNA Repair vs. Mitotic Regulation :
Biomarker Potential
- This compound: Low nuclear expression in EOC predicts advanced stage (p = 0.0438) and lymph node involvement (p = 0.04) . In breast cancer, loss correlates with ER/PR negativity (p < 0.001) and triple-negative phenotypes .
- ASPM :
- Cytoplasmic ASPM in EOC associates with reduced invasiveness (p = 0.02) but paradoxically increases in endometrioid tumors (p = 0.023) .
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate Microcephalin’s role in neurodevelopment?
- Methodological Guidance :
- Begin with in vitro models (e.g., neuronal cell lines) to assess this compound’s impact on cell cycle regulation and DNA repair. Use siRNA knockdown (as in ) to observe phenotypic changes, such as mitotic defects or apoptosis.
- For in vivo studies, employ CRISPR/Cas9 to generate animal models (e.g., mice) with MCPH1 mutations. Monitor brain size, cortical layering, and behavioral outcomes.
- Include controls for genetic background variability and environmental confounders. Use high-resolution imaging (e.g., confocal microscopy) to quantify cellular abnormalities .
Q. What are reliable techniques for quantifying this compound expression in human tissues?
- Methodological Guidance :
- Use immunohistochemistry (IHC) with validated antibodies (e.g., anti-Microcephalin clones) on paraffin-embedded tissues. Normalize staining intensity against housekeeping proteins and include scrambled siRNA controls to verify specificity .
- For mRNA quantification, combine RT-qPCR with RNA-seq to capture splice variants. Cross-validate findings with public databases (e.g., GTEx, BrainSpan) to ensure tissue-specific expression patterns .
Advanced Research Questions
Q. How can contradictory findings about this compound’s evolutionary significance be reconciled?
- Data Contradiction Analysis :
- Example Conflict : Initial studies linked MCPH1 haplogroups to tonal language evolution , but later experiments found no association .
- Resolution Strategies :
- Statistical Power : Re-evaluate sample sizes; studies with <400 participants may lack power to detect weak effects .
- Task Design : Ensure cognitive assays (e.g., tone discrimination tasks) are culturally unbiased and sensitive to MCPH1-related phenotypes.
- Cross-Disciplinary Integration : Combine linguistic phylogenetics with population genetics (e.g., D-PLACE, ALFRED databases) to account for confounding variables like migration or cultural drift .
Q. What advanced methods can elucidate this compound’s epigenetic regulation in disease models?
- Methodological Guidance :
- Use ChIP-seq to map this compound’s interaction with chromatin remodelers (e.g., BRCA1, SWI/SNF complexes) in cancer cell lines. Compare binding sites in normal vs. tumor tissues (e.g., ovarian cancer models ).
- Apply single-cell ATAC-seq to profile chromatin accessibility changes in MCPH1-deficient neural progenitor cells. Pair with CRISPR interference (CRISPRi) to validate regulatory elements .
Data Analysis & Reproducibility
Q. Which statistical frameworks are optimal for analyzing this compound’s association with complex traits?
- Methodological Guidance :
- For Genome-Wide Data : Use mixed-effects models (e.g., GEMMA, BOLT-LMM) to control for population stratification. Prioritize Bayesian approaches to quantify uncertainty in underpowered studies .
- For Functional Data : Apply machine learning (e.g., random forests) to classify cellular phenotypes (e.g., mitotic errors) from high-content screening datasets. Share code and raw data via platforms like Zenodo or GitHub .
Q. How can researchers address reproducibility challenges in this compound studies?
- Methodological Guidance :
- Pre-registration : Publish experimental protocols on platforms like OSF before data collection. Include detailed reagent validation steps (e.g., antibody lot numbers, CRISPR guide RNA sequences) .
- Data Sharing : Deposit raw sequencing data in public repositories (e.g., NCBI SRA) and provide computational notebooks for analysis pipelines .
Tables for Reference
Table 1 : Conflicting Studies on this compound’s Functional Roles
Table 2 : Recommended Databases for this compound Research
| Database | Focus | Utility | Link |
|---|---|---|---|
| ALFRED | Allele frequencies | Population genetics | alfred.med.yale.edu |
| PHOIBLE | Phonetic inventories | Cross-linguistic analysis | phoible.org |
| GTEx | Tissue-specific expression | mRNA quantification | gtexportal.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
